molecular formula C7H11ClN2O2S B1422198 (2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride CAS No. 1220166-15-3

(2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride

Cat. No. B1422198
Key on ui cas rn: 1220166-15-3
M. Wt: 222.69 g/mol
InChI Key: FICNPXSWEDIGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063065B2

Procedure details

A 250 mL flask was charged with 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid (10.0 g, 33.9 mmol, 87.2 wt. %, 1.0 eq), (2-(methylsulfonyl)pyridin-4-yl)methanamine hydrochloride (8.54 g, 37.3 mmol, 97.3 wt. %, 1.10 eq), NMP (30 mL) and finally N-methylmorpholine (18.6 mL, 169.5 mmol, 5.0 eq). To the slurry was charged propylphosphonic anhydride (23.97 mL, 40.68 mmol, 50 wt. % solution in EtOAc, 1.2 eq). The batch was then heated to 60° C. and held at this temperature for 1 hour. Water (80 mL) was charged, and the batch was cooled to ambient temperature and held for 1 hour. The batch was filtered, the solid washed with water, and then oven dried under vacuum to afford the title compound as a light yellow solid, 12.7 g, >99.5 area % purity by HPLC, 88% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.54 g
Type
reactant
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
propylphosphonic anhydride
Quantity
23.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]3[CH:13]=[N:14][CH:15]=[C:16]([C:17]([OH:19])=O)[C:11]=3[CH:10]=[N:9]2)=[CH:4][CH:3]=1.Cl.[CH3:21][S:22]([C:25]1[CH:30]=[C:29]([CH2:31][NH2:32])[CH:28]=[CH:27][N:26]=1)(=[O:24])=[O:23].CN1CCOCC1.CCCP(=O)=O>O.CN1C(=O)CCC1>[CH3:21][S:22]([C:25]1[CH:30]=[C:29]([CH2:31][NH:32][C:17]([C:16]2[C:11]3[CH:10]=[N:9][N:8]([C:5]4[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=4)[C:12]=3[CH:13]=[N:14][CH:15]=2)=[O:19])[CH:28]=[CH:27][N:26]=1)(=[O:24])=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=CC2=C1C=NC=C2C(=O)O
Name
Quantity
8.54 g
Type
reactant
Smiles
Cl.CS(=O)(=O)C1=NC=CC(=C1)CN
Name
Quantity
18.6 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
propylphosphonic anhydride
Quantity
23.97 mL
Type
reactant
Smiles
CCCP(=O)=O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the batch was cooled to ambient temperature
WAIT
Type
WAIT
Details
held for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The batch was filtered
WASH
Type
WASH
Details
the solid washed with water
CUSTOM
Type
CUSTOM
Details
oven dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)C1=NC=CC(=C1)CNC(=O)C=1C2=C(C=NC1)N(N=C2)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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